Cas no 115437-21-3 (7-O-(Triethylsilyl) Baccatin III)

7-O-(Triethylsilyl) Baccatin III is a key intermediate in the semisynthesis of taxane derivatives, particularly paclitaxel and docetaxel, which are widely used in anticancer therapies. The triethylsilyl (TES) protecting group at the 7-position enhances the compound's stability and selectivity during synthetic modifications, allowing for precise functionalization of the baccatin III core. This derivative is valued for its high purity and reactivity, facilitating efficient downstream transformations in complex organic syntheses. Its utility in medicinal chemistry stems from its role as a versatile scaffold for producing potent taxane analogs, making it an essential reagent in pharmaceutical research and development.
7-O-(Triethylsilyl) Baccatin III structure
115437-21-3 structure
商品名:7-O-(Triethylsilyl) Baccatin III
CAS番号:115437-21-3
MF:C37H52O11Si
メガワット:700.88768
CID:1061307

7-O-(Triethylsilyl) Baccatin III 化学的及び物理的性質

名前と識別子

    • 7-O-(Triethylsilyl) Baccatin III
    • 7-O-(Triethylsilyl)
    • 7-O-(TRIETHYLSILYL) BACCATIN III,OFF- WHITE SOLID
    • 7-TES-baccatin III
    • 7-triethylsilyl baccatin III
    • 7-Triethylsily-Baccatin Ⅲ
    • [2aR-(2aα,4β,4aβ,6β,9α,11α,12α,12aα,12bα)]-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetraMethyl-4-[(triethylsilyl)oxy]-7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one

計算された属性

  • せいみつぶんしりょう: 700.32800

じっけんとくせい

  • ゆうかいてん: 233-235°C
  • PSA: 154.89000
  • LogP: 4.68210

7-O-(Triethylsilyl) Baccatin III 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
T0090-10 mg
7-(Triethylsilyl)-baccatin III
115437-21-3 ≥98%
10mg
$863.70 2023-07-11
TRC
T777925-5mg
7-O-(Triethylsilyl) Baccatin III
115437-21-3
5mg
$ 161.00 2023-09-05
LKT Labs
T0090-10mg
7-(Triethylsilyl)-baccatin III
115437-21-3 ≥98%
10mg
$906.90 2024-05-21
LKT Labs
T0090-25 mg
7-(Triethylsilyl)-baccatin III
115437-21-3 ≥98%
25mg
$1,686.60 2023-07-11
A2B Chem LLC
AE15535-250mg
7-O-(TRIETHYLSILYL) BACCATIN III
115437-21-3 97%
250mg
$588.00 2024-04-20
LKT Labs
T0090-5mg
7-(Triethylsilyl)-baccatin III
115437-21-3 ≥98%
5mg
$566.90 2024-05-21
A2B Chem LLC
AE15535-5g
7-O-(TRIETHYLSILYL) BACCATIN III
115437-21-3 97%
5g
$1080.00 2024-04-20
LKT Labs
T0090-25mg
7-(Triethylsilyl)-baccatin III
115437-21-3 ≥98%
25mg
$1770.90 2024-05-21
TRC
T777925-50mg
7-O-(Triethylsilyl) Baccatin III
115437-21-3
50mg
$ 1206.00 2023-09-05
LKT Labs
T0090-5 mg
7-(Triethylsilyl)-baccatin III
115437-21-3 ≥98%
5mg
$539.90 2023-07-11

7-O-(Triethylsilyl) Baccatin III 関連文献

7-O-(Triethylsilyl) Baccatin IIIに関する追加情報

Introduction to 7-O-(Triethylsilyl) Baccatin III and Its CAS No. 115437-21-3

7-O-(Triethylsilyl) Baccatin III, identified by the Chemical Abstracts Service Number (CAS No.) 115437-21-3, is a significant compound in the field of pharmaceutical chemistry and natural product synthesis. This derivative of baccatin III, a key structural motif found in the taxane family, has garnered considerable attention due to its unique chemical properties and promising biological activities. The introduction of a triethylsilyl (TES) group at the 7-O position enhances the molecule's stability and reactivity, making it a valuable intermediate in the synthesis of more complex taxane derivatives.

The taxane family, encompassing compounds like paclitaxel (Taxol®) and docetaxel (Taxotere®), is renowned for its potent anti-cancer effects. These effects are primarily attributed to their ability to inhibit microtubule depolymerization, thereby disrupting cell division in cancer cells. 7-O-(Triethylsilyl) Baccatin III serves as a crucial building block in the semi-synthetic preparation of these clinically important drugs. Its structural modification allows for further functionalization, enabling the development of novel taxane analogs with improved pharmacokinetic profiles and reduced toxicity.

Recent advancements in synthetic methodologies have further highlighted the utility of 7-O-(Triethylsilyl) Baccatin III. The use of organosilicon reagents, such as triethylsilyl chloride, facilitates the introduction of TES groups under mild conditions, minimizing side reactions. This approach has been particularly effective in large-scale production scenarios, where efficiency and yield are critical factors. Additionally, the TES group enhances solubility in organic solvents, facilitating easier purification and handling during downstream processing.

The biological significance of 7-O-(Triethylsilyl) Baccatin III extends beyond its role as a synthetic intermediate. Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Mechanistic studies suggest that its anti-proliferative effects are mediated through interactions with microtubule-associated proteins, similar to those observed with paclitaxel and docetaxel. Furthermore, its ability to cross the blood-brain barrier has opened avenues for exploring its potential in treating central nervous system tumors.

In the realm of drug discovery, 7-O-(Triethylsilyl) Baccatin III has been employed in structure-activity relationship (SAR) studies to elucidate key pharmacophores responsible for its biological activity. By systematically modifying other functional groups within the baccatin III backbone, researchers have identified novel derivatives with enhanced potency and selectivity. These findings underscore the importance of 7-O-(Triethylsilyl) Baccatin III as a scaffold for developing next-generation taxane-based therapeutics.

The synthesis of 7-O-(Triethylsilyl) Baccatin III typically involves multi-step organic transformations starting from natural baccatin III precursors obtained from yew trees or through microbial fermentation. Key steps include selective protection of hydroxyl groups using silylation reagents followed by regioselective functionalization at the 7-O position. Advances in biocatalysis have also enabled enzymatic routes for producing this compound, offering a more sustainable and environmentally friendly alternative to traditional synthetic methods.

From a regulatory perspective, compounds like 7-O-(Triethylsilyl) Baccatin III must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) guidelines are strictly followed during production to maintain consistency and quality control. Collaborative efforts between academia and industry have accelerated the development pipeline for taxane derivatives, with several candidates currently undergoing Phase I/II clinical trials.

The future prospects for 7-O-(Triethylsilyl) Baccatin III are promising, with ongoing research focusing on optimizing its synthetic pathways and exploring new therapeutic applications. Innovations in computational chemistry and high-throughput screening are expected to further enhance the discovery of novel taxane analogs derived from this compound. As our understanding of cancer biology evolves, so too will the therapeutic strategies leveraging compounds like 7-O-(Triethylsilyl) Baccatin III, ultimately contributing to more effective treatments for patients worldwide.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:115437-21-3)7-O-(TRIETHYLSILYL) BACCATIN III
25880593
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ